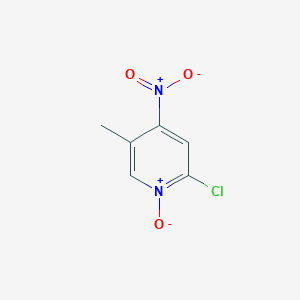

2-Chloro-5-methyl-4-nitropyridine N-oxide

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Explosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-chloro-5-methyl-4-nitro-1-oxidopyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O3/c1-4-3-8(10)6(7)2-5(4)9(11)12/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXJQKWNJVPTPSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C[N+](=C(C=C1[N+](=O)[O-])Cl)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90487987 | |

| Record name | 2-Chloro-5-methyl-4-nitropyridine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90487987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60323-96-8 | |

| Record name | 2-Chloro-5-methyl-4-nitropyridine N-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60323-96-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-5-methyl-4-nitropyridine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90487987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-5-methyl-4-nitropyridine 1-oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.244.528 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Chloro-5-methyl-4-nitropyridine N-oxide CAS number

An In-Depth Technical Guide to 2-Chloro-5-methyl-4-nitropyridine N-oxide

CAS Number: 60323-96-8

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a pivotal intermediate in contemporary organic and medicinal chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's synthesis, reactivity, and applications, grounding theoretical principles in practical, field-proven insights.

Compound Overview and Significance

This compound (CAS No. 60323-96-8) is a highly functionalized heterocyclic compound.[1][2] Its structure, featuring a pyridine N-oxide core substituted with a chloro, a methyl, and a nitro group, endows it with unique electronic properties and a versatile reactivity profile. The N-oxide functionality, first described by Meisenheimer in the early 20th century, significantly alters the electron distribution of the pyridine ring compared to its parent pyridine, making it more susceptible to both nucleophilic and electrophilic substitution.[3] This heightened reactivity, particularly the activation of the chlorine atom at the C-2 position towards nucleophilic aromatic substitution (SNAr), makes it a valuable building block in the synthesis of complex molecules.[3] Its most notable application is as a key intermediate in the synthesis of Finerenone, a non-steroidal mineralocorticoid receptor (MR) antagonist.[3][4]

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for its handling, characterization, and use in synthetic protocols.

| Property | Value | Source(s) |

| CAS Number | 60323-96-8 | [1][2][5][6] |

| Molecular Formula | C₆H₅ClN₂O₃ | [1][2] |

| Molecular Weight | 188.57 g/mol | [1][2][7] |

| Melting Point | 154-155 °C | [1] |

| Appearance | Yellow Solid / Powder | [5][8] |

| Polar Surface Area | 71.3 Ų | [7] |

| EINECS | 813-043-2 | [1] |

| HS Code | 2933399090 | [1] |

Synthesis Protocol: Nitration of 2-Chloro-5-methylpyridine N-oxide

The synthesis of this compound is typically achieved through the nitration of its precursor, 2-chloro-5-methylpyridine N-oxide. The choice of a potent nitrating mixture, such as a combination of concentrated nitric and sulfuric acids, is critical. The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is necessary to overcome the deactivating effect of the chloro-substituent and achieve nitration at the C-4 position.

Step-by-Step Experimental Protocol

Materials:

-

2-chloro-5-methylpyridine-1-oxide (56.4 g)

-

Concentrated Nitric Acid (165 mL)

-

Concentrated Sulfuric Acid (209 mL)

-

Ice water

-

Sodium Carbonate solution

-

Chloroform (hot)

-

Anhydrous Sodium Sulfate

Procedure: [5]

-

Preparation of the Nitrating Mixture: In a suitable reaction vessel, carefully prepare a mixture of 165 mL of concentrated nitric acid and 209 mL of concentrated sulfuric acid. Cool the mixture as the process is exothermic.

-

Addition of Starting Material: To the stirred nitrating mixture, slowly add 56.4 g of 2-chloro-5-methylpyridine-1-oxide. Control the rate of addition to maintain the reaction temperature.

-

Reaction: Heat the reaction mixture and stir at 100 °C for 2 hours.

-

Quenching: After the reaction is complete, cool the mixture to room temperature and carefully pour it into ice water. This step quenches the reaction and precipitates the product.

-

pH Adjustment: Adjust the pH of the aqueous solution to 2-3 using a sodium carbonate solution. This neutralizes the excess strong acids.

-

Isolation of Solid Product: Collect the resulting yellow solid by filtration and wash it with ice water.

-

Extraction of Aqueous Phase: Combine the filtrates and extract them with hot chloroform. The product has some solubility in the aqueous phase, and this step maximizes the yield.

-

Drying and Concentration: Combine all organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product.

Expected Yield: Approximately 59.1 g (80% yield) of 2-chloro-5-methyl-4-nitropyridine-1-oxide.[5]

Chemical Reactivity and Synthetic Utility

The synthetic versatility of this compound stems from the distinct reactivity of its functional groups. The interplay between the N-oxide, the nitro group, and the chloro group creates a powerful synthetic intermediate.

-

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the C-2 position is highly activated towards displacement by nucleophiles. This is due to the strong electron-withdrawing effects of both the adjacent N-oxide group and the nitro group at the C-4 position, which stabilize the negatively charged Meisenheimer complex intermediate.[3] This allows for the facile introduction of a wide range of functionalities at this position.

-

Reduction of the Nitro Group: The 4-nitro group can be selectively reduced to an amino group (NH₂). This transformation opens up a vast array of subsequent chemical modifications, such as diazotization or acylation, providing a gateway to diverse classes of substituted pyridine derivatives.[3]

-

Deoxygenation of the N-oxide: The N-oxide function can be removed at a desired stage in a synthetic sequence to yield the corresponding pyridine derivative.[3]

-

Combined Reduction: A significant transformation involves the simultaneous reduction of both the 4-nitro group and the N-oxide function. For example, hydrogenation using a platinum catalyst can directly yield 2-chloro-5-methyl-4-pyridinamine.[3][4]

Caption: Key Reaction Pathways of the title compound.

Application in Drug Discovery: Synthesis of Finerenone

A prominent application of this compound is its role as a precursor in the synthesis of Finerenone, a non-steroidal antagonist of the mineralocorticoid receptor used for treating chronic kidney disease associated with type 2 diabetes.[3][4] The synthesis leverages the specific reactivity of the intermediate.

The process involves the hydrogenation of 2-chloro-5-methyl-4-nitropyridine-1-oxide using a platinum catalyst to form 2-chloro-5-methyl-4-pyridinamine.[3][4] This key step efficiently reduces both the nitro group and the N-oxide in a single transformation. The resulting aminopyridine is a crucial building block for constructing the core of the Finerenone molecule.

Caption: Simplified workflow for Finerenone Synthesis.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.

-

Hazard Classification: It is classified as an explosive (mass explosion hazard), harmful if swallowed, and causes skin and serious eye irritation.[7][9] It may also cause respiratory irritation.[7][9]

-

Handling: Use only in a chemical fume hood.[6] Wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[9][10] Avoid breathing dust, fume, gas, mist, vapors, or spray.[9]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9] Keep away from heat, sparks, and open flames.[11]

-

Disposal: Dispose of contents and container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[9]

References

- 1. echemi.com [echemi.com]

- 2. 60323-96-8 CAS MSDS (2-CHLORO-5-METHYL-4-NITROPYRIDINE-N-OXIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h)-on (intermediate compound for the synthesis of the mr antagonist finerenone) from 2-chloro-5-methyl-4-nitro-pyridine-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridinamine - Google Patents [patents.google.com]

- 5. 2-CHLORO-5-METHYL-4-NITROPYRIDINE-N-OXIDE | 60323-96-8 [chemicalbook.com]

- 6. CAS#:60323-96-8 | 2-chloro-5-methyl-4-nitropyridine-n-oxide | Chemsrc [chemsrc.com]

- 7. This compound | C6H5ClN2O3 | CID 12318010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. m.indiamart.com [m.indiamart.com]

- 9. echemi.com [echemi.com]

- 10. fishersci.com [fishersci.com]

- 11. tcichemicals.com [tcichemicals.com]

2-Chloro-5-methyl-4-nitropyridine N-oxide physical properties

An In-Depth Technical Guide to the Physical Properties of 2-Chloro-5-methyl-4-nitropyridine N-oxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the core physical and chemical properties of this compound (CAS No. 60323-96-8). As a key intermediate in modern synthetic chemistry, particularly in the synthesis of pharmaceutical agents like the mineralocorticoid receptor (MR) antagonist finerenone, a thorough understanding of its characteristics is paramount for process optimization, safety, and successful experimental outcomes.[1] This document moves beyond a simple recitation of data points, offering insights into the causal relationships between the compound's unique molecular structure and its observable properties, reactivity, and handling requirements. All data is substantiated by authoritative sources to ensure scientific integrity.

Introduction: A Versatile Synthetic Building Block

This compound is a polysubstituted pyridine derivative whose value lies in the strategic arrangement of its functional groups.[2] The pyridine N-oxide scaffold, first described by Meisenheimer in 1926, provides a unique electronic profile that significantly influences the reactivity of ring substituents.[1] In this specific molecule, the interplay between the N-oxide, the electron-withdrawing nitro and chloro groups, and the weakly electron-donating methyl group creates a highly activated system. This activation is particularly relevant at the C-2 position, making the chlorine atom an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions.[1] This inherent reactivity makes the compound a valuable precursor for introducing diverse functionalities, underpinning its utility in multi-step syntheses within pharmaceutical and agrochemical research.[1][2]

Molecular Structure and Physicochemical Influence

The physical properties of this compound are a direct consequence of its molecular architecture. The structure features a pyridine ring with four distinct functional groups, each contributing to the molecule's overall polarity, reactivity, and intermolecular interactions.

-

N-Oxide Group (N⁺–O⁻): This dative bond introduces a significant dipole moment, making the molecule highly polar. It also acts as a strong electron-withdrawing group by induction, which deactivates the ring towards electrophilic substitution but critically activates it for nucleophilic attack.[1]

-

4-Nitro Group (NO₂): As one of the strongest electron-withdrawing groups, the nitro group further enhances the electrophilicity of the pyridine ring, especially at the ortho (C-3, C-5) and para (C-2, C-6) positions relative to itself.[1] This synergizes with the N-oxide to make the C-2 chloro group exceptionally labile.

-

2-Chloro Group (Cl): The chlorine atom is electron-withdrawing via induction. Its position, activated by both the adjacent ring N-oxide and the para-nitro group, makes it the primary site of reactivity for SNAr reactions.[1]

-

5-Methyl Group (CH₃): This is a weak electron-donating group that slightly modulates the electronic profile of the ring.[1]

Caption: 2D structure of this compound.

Core Physical Properties

The following table summarizes the key experimentally determined and predicted physical properties of the compound. These values are essential for designing reaction conditions, purification strategies, and ensuring safe handling.

| Property | Value | Source(s) |

| CAS Number | 60323-96-8 | [1][3][4][5][6] |

| Molecular Formula | C₆H₅ClN₂O₃ | [1][5][6] |

| Molecular Weight | 188.57 g/mol | [1][3][5][6] |

| Appearance | Yellow solid / powder | [1][2][7] |

| Melting Point | 151 - 160 °C (Reported range) | [6][8][9] |

| Boiling Point | 399.8 ± 37.0 °C (Predicted) | [9] |

| Density | 1.53 ± 0.1 g/cm³ (Predicted) | [6][9] |

| Bulk Density | 600 kg/m ³ | [8] |

| Water Solubility | 4 g/L | [8] |

| Mass Spectrum | M+H = 189 | [1][7] |

| Storage Conditions | Room temperature, under inert gas (2-8°C recommended) | [6][8][9] |

Detailed Analysis of Properties and Methodologies

Appearance and State

The compound is consistently reported as a yellow solid at standard temperature and pressure.[1][7] The color is characteristic of many nitro-aromatic compounds, arising from electronic transitions within the conjugated π-system. Its solid state is a consequence of the strong intermolecular forces, including dipole-dipole interactions stemming from the polar N-oxide and nitro groups, which favor an ordered crystal lattice.

Melting Point Determination

The melting point is a critical indicator of purity. The reported range of 151-160 °C suggests that minor variations in crystalline form or purity can influence the value.[6][8][9] A sharp melting range (e.g., 1-2 °C) typically indicates high purity, whereas a broad range suggests the presence of impurities which disrupt the crystal lattice.

Standard Protocol for Melting Point Determination (Capillary Method):

-

Sample Preparation: A small amount of the finely ground, dry compound is packed into a capillary tube to a height of 2-3 mm. Rationale: A small, tightly packed sample ensures uniform heat transfer.

-

Instrument Setup: The capillary is placed in a calibrated melting point apparatus.

-

Ramp Rate: The sample is heated rapidly to about 15-20 °C below the expected melting point (e.g., to ~135 °C). The heating rate is then reduced to 1-2 °C per minute. Rationale: A slow ramp rate near the melting point is crucial for thermal equilibrium, ensuring an accurate reading.

-

Observation: The temperature at which the first liquid drop appears (onset) and the temperature at which the entire solid phase becomes liquid (clear point) are recorded as the melting range.

Solubility Profile

The compound exhibits low solubility in water (4 g/L), which is consistent with its predominantly organic structure.[8] While the N-oxide and nitro groups are polar and capable of hydrogen bonding with water, the aromatic ring and methyl group are hydrophobic. Its solubility is expected to be higher in polar organic solvents like chloroform, ethyl acetate, and acetone, which can effectively solvate the polar molecule. This is evidenced by the use of hot chloroform for extraction during its synthesis.[7]

Spectral Data

Mass spectrometry data confirms the molecular weight with a protonated molecular ion peak [M+H]⁺ at m/z 189.[1][7] While specific NMR and IR spectra are not detailed in the provided search results, one would expect:

-

¹H NMR: Signals corresponding to the two aromatic protons and the methyl group protons, with chemical shifts influenced by the anisotropic effects of the surrounding functional groups.

-

¹³C NMR: Six distinct signals for the six carbon atoms in the molecule.

-

FTIR: Characteristic stretching frequencies for the N-O bond of the N-oxide, asymmetric and symmetric stretches for the NO₂ group, and C-Cl stretching.

Synthesis Workflow and Purity

The physical properties of a compound are only reliable if the sample is pure. The most common synthesis route involves the nitration of a precursor, which must be followed by a robust purification process to isolate the target compound.[6][7]

Caption: Workflow for the synthesis and purification of the title compound.[6][7]

Safety and Handling

From a practical standpoint, the hazard profile of a chemical is one of its most important properties. This compound is classified with several hazards that necessitate strict handling protocols.

GHS Hazard Identification: [4][5]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Recommended Handling Procedures: [4][8][10]

-

Engineering Controls: Use only in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[8][10]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[8]

-

Skin Protection: Wear impervious, chemical-resistant gloves (e.g., nitrile) and a lab coat.[8][10]

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate particulate filter.[8]

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[8] Some sources recommend storage under an inert atmosphere at 2-8°C.[9]

-

Disposal: Dispose of contents/container to an approved waste disposal facility in accordance with local, state, and federal regulations.[8]

Conclusion

This compound is a yellow, crystalline solid with a melting point in the range of 151-160 °C and limited water solubility. Its physical properties are intrinsically linked to its highly polarized and functionalized molecular structure. The strategic placement of the N-oxide, chloro, and nitro groups renders it a highly valuable and reactive intermediate for organic synthesis, particularly in the pharmaceutical industry. A comprehensive understanding of its physical data, coupled with strict adherence to safety and handling protocols, is essential for its effective and safe utilization in a research and development setting.

References

- 1. This compound | 60323-96-8 | Benchchem [benchchem.com]

- 2. indiamart.com [indiamart.com]

- 3. guidechem.com [guidechem.com]

- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 5. This compound | C6H5ClN2O3 | CID 12318010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. 2-CHLORO-5-METHYL-4-NITROPYRIDINE-N-OXIDE | 60323-96-8 [chemicalbook.com]

- 8. echemi.com [echemi.com]

- 9. 2-CHLORO-5-METHYL-4-NITROPYRIDINE-N-OXIDE Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 10. CAS#:60323-96-8 | 2-chloro-5-methyl-4-nitropyridine-n-oxide | Chemsrc [chemsrc.com]

Structure Elucidation of 2-Chloro-5-methyl-4-nitropyridine N-oxide: A Multi-faceted Spectroscopic Approach

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-5-methyl-4-nitropyridine N-oxide is a key substituted pyridine derivative whose structural complexity necessitates a rigorous, multi-technique approach for unambiguous characterization. As a vital intermediate in the synthesis of advanced pharmaceutical compounds, including the mineralocorticoid receptor (MR) antagonist Finerenone, absolute certainty of its molecular architecture is paramount.[1] This guide provides a comprehensive framework for the structural elucidation of this molecule, moving beyond a mere listing of methods to detail the underlying scientific rationale for experimental choices. We present a self-validating system where data from Mass Spectrometry, Infrared Spectroscopy, and Nuclear Magnetic Resonance Spectroscopy are synergistically integrated to build an irrefutable structural assignment.

Molecular Identity and Physicochemical Properties

The foundational step in any structural analysis is to establish the basic molecular identity. This compound possesses a unique combination of electron-withdrawing and electron-donating groups on the pyridine N-oxide core, which dictates its reactivity and spectroscopic behavior.[1]

References

A Comprehensive Technical Guide to the Safety and Hazards of 2-Chloro-5-methyl-4-nitropyridine N-oxide

Introduction: 2-Chloro-5-methyl-4-nitropyridine N-oxide (CAS No: 60323-96-8) is a substituted pyridine N-oxide that serves as a highly versatile intermediate in advanced organic synthesis.[1] Its utility is particularly notable in the pharmaceutical sector, where it is a key building block for complex molecules, including the non-steroidal mineralocorticoid receptor (MR) antagonist finerenone.[1] The reactivity of the chloro and nitro groups, which are activated by the N-oxide moiety, makes this compound synthetically valuable but also introduces specific hazards that require careful management.[1]

This guide is designed for researchers, chemists, and drug development professionals who handle this compound. It provides an in-depth analysis of its hazard profile, outlines field-proven safety protocols, and offers a framework for risk assessment and emergency preparedness. The protocols described herein are built on a foundation of causality, explaining not just what to do, but why each step is critical for ensuring laboratory safety.

Section 1: Core Hazard Identification and Classification

A thorough understanding of a chemical's intrinsic hazards is the bedrock of safe laboratory practice. This compound is classified under the Globally Harmonized System (GHS) with multiple hazard statements that demand stringent control measures.[2][3]

GHS Hazard Profile

The compound presents a multifaceted risk profile, encompassing potential explosive properties, acute toxicity, and significant irritant effects.

Caption: GHS Hazard Profile for this compound.

Detailed Hazard Analysis:

-

Explosive Hazard (H201): Several sources classify this compound as "Explosive; mass explosion hazard"[2][4][5]. This is the most severe hazard associated with the molecule and is likely attributable to the combination of the N-oxide and nitro functional groups, which can release significant energy upon decomposition. While some classifications have reportedly deleted this statement, a conservative approach is mandatory. Causality: The presence of a nitro group (an explosophore) on an aromatic ring, further activated by an N-oxide, creates a molecule with a high energy content that could be susceptible to detonation from shock, friction, or heat. Therefore, all handling should avoid these conditions.

-

Acute Oral Toxicity (H302): The compound is classified as harmful if swallowed, with an oral LD50 value of 606 mg/kg in rats.[4] This places it in GHS Category 4 for acute oral toxicity.[2][4] Ingestion can lead to systemic toxic effects.

-

Skin and Eye Irritation (H315 & H319): It is a skin irritant (Category 2) and causes serious eye irritation (Category 2).[2][3][4] Causality: The reactive nature of the 2-chloro position, activated by electron-withdrawing groups, means the compound can potentially react with biological nucleophiles in skin and eye tissues, leading to inflammation and damage.

-

Respiratory Irritation (H335): As a dust or powder, it may cause respiratory irritation (Category 3).[2][3][4] Causality: Inhalation of fine particles can lead to mechanical and chemical irritation of the mucosal membranes in the respiratory tract.

| GHS Classification | Hazard Statement | Signal Word |

| Explosives, Division 1.1 | H201: Explosive; mass explosion hazard | Danger |

| Acute Toxicity, Oral, Cat. 4 | H302: Harmful if swallowed | Warning |

| Skin Irritation, Cat. 2 | H315: Causes skin irritation | Warning |

| Eye Irritation, Cat. 2 | H319: Causes serious eye irritation | Warning |

| STOT SE, Cat. 3 | H335: May cause respiratory irritation | Warning |

| Data sourced from multiple safety data sheets.[2][3][4] |

Section 2: Physicochemical Properties Relevant to Safety

Understanding the physical state and properties of a chemical is crucial for anticipating its behavior in the laboratory and implementing appropriate controls.

| Property | Value | Implication for Safe Handling |

| Molecular Formula | C₆H₅ClN₂O₃ | - |

| Molecular Weight | 188.57 g/mol [2][6] | - |

| Appearance | White to off-white solid/powder[4] | The solid form presents a dust inhalation hazard. |

| Melting Point | 154-155 °C[5] | Indicates thermal stability at room temperature, but decomposition at higher temperatures is a concern. |

| Water Solubility | 4 g/L[4] | Limited solubility suggests that large volumes of water are needed for decontamination. |

| Incompatible Materials | Strong oxidizing agents, acids, acid chlorides, acid anhydrides[7][8] | Co-storage and co-use must be strictly avoided to prevent violent reactions. |

| Hazardous Decomposition | Nitrogen oxides (NOx), Carbon monoxide, Hydrogen chloride gas[8][9] | Generated under fire conditions, requiring use of a self-contained breathing apparatus for firefighters. |

Section 3: Risk Assessment and Mitigation Workflow

A systematic risk assessment is not a bureaucratic exercise but a critical thinking process to ensure all hazards are controlled. The following workflow provides a self-validating system for managing the risks associated with this compound.

Caption: A four-step workflow for risk assessment and mitigation.

Applying the Hierarchy of Controls:

-

Engineering Controls: This is the most effective line of defense.

-

Chemical Fume Hood: All manipulations of the solid compound must be performed inside a certified chemical fume hood. This is non-negotiable. The hood contains dust, prevents inhalation, and provides a protective barrier in case of an unexpected reaction.[8]

-

Ventilation: The laboratory must have adequate general ventilation to handle any fugitive emissions.

-

-

Administrative Controls: These are the procedures and policies that dictate safe work practices.

-

Standard Operating Procedures (SOPs): A detailed, written SOP for handling this compound must be available to all users.

-

Training: Personnel must be trained on the specific hazards of this compound, the contents of the Safety Data Sheet (SDS), and the emergency procedures.

-

Restricted Access: Designate specific areas for handling and storing this compound. Store it in a locked cabinet as per the P405 statement.[3][4]

-

Hygiene: Do not eat, drink, or smoke in the laboratory.[4] Wash hands thoroughly after handling, even if gloves were worn.[3]

-

-

Personal Protective Equipment (PPE): PPE is the last line of defense and must be used in conjunction with the controls above.

-

Eye and Face Protection: Wear tightly fitting safety goggles with side shields conforming to EN166 (EU) or NIOSH (US) standards.[4] A face shield should be considered if there is a significant splash risk.

-

Skin Protection: Wear nitrile or neoprene gloves. Always inspect gloves before use and use proper removal technique to avoid skin contact.[7] A flame-resistant lab coat should be worn and kept fastened.[4]

-

Respiratory Protection: While the fume hood should prevent the need for a respirator, if engineering controls fail or for emergency response, a full-face respirator with appropriate cartridges should be used.[4]

-

Section 4: Protocol for Weighing and Dispensing Solid Compound

This protocol provides a self-validating, step-by-step methodology for a common laboratory task, integrating the control measures discussed previously.

-

Preparation: 1.1. Verify that the chemical fume hood is operational and has a valid certification. 1.2. Don all required PPE: safety goggles, lab coat, and appropriate chemical-resistant gloves. 1.3. Cordon off the work area within the fume hood. 1.4. Place a plastic-backed absorbent liner on the fume hood surface to contain potential spills. 1.5. Assemble all necessary equipment (spatula, weighing paper/vessel, secondary container) inside the hood.

-

Handling and Weighing: 2.1. Carefully retrieve the stock container from its designated locked storage location.[3][4] 2.2. Place the stock container inside the fume hood. Avoid any physical shock or friction. 2.3. Slowly open the container, pointing the opening away from you. 2.4. Use a clean spatula to carefully transfer the desired amount of solid to the weighing vessel. Minimize the creation of dust by avoiding dropping the material from a height. 2.5. Securely close the stock container immediately after dispensing.

-

Post-Weighing and Cleanup: 3.1. Wipe the exterior of the stock container with a damp cloth before returning it to storage to remove any residual dust. 3.2. Carefully wipe the spatula and any other contaminated reusable equipment with a solvent-wetted cloth (e.g., ethanol or isopropanol). Place the contaminated cloth in a designated solid waste container. 3.3. Fold the absorbent liner inward and dispose of it in the designated solid hazardous waste stream. 3.4. Remove gloves using the proper technique and dispose of them. 3.5. Wash hands thoroughly with soap and water.[3]

Section 5: Emergency Response Protocols

Rapid and correct response during an emergency is critical to minimizing harm.

Caption: Decision tree for emergency response to an incident.

First Aid Measures:

-

Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3][4]

-

Skin Contact: Immediately remove contaminated clothing. Flush the affected skin with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[3][4]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so.[3][4] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][4]

Spill Response:

-

Small Spill (inside a fume hood): Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite or sand).[8] Carefully sweep up the material and place it in a sealed, labeled container for hazardous waste disposal. Clean the area with a detergent solution.

-

Large Spill: Evacuate the laboratory immediately. Alert others and contact your institution's emergency response team. Prevent entry into the area.

Section 6: Storage and Disposal

-

Storage: Store in a cool, dry, well-ventilated area, away from incompatible materials.[3] The container must be kept tightly closed.[3][4] The storage area should be locked and accessible only to authorized personnel.[3][4]

-

Disposal: All waste containing this compound, including empty containers and contaminated materials, must be treated as hazardous waste. Dispose of contents and container in accordance with all applicable local, regional, and national regulations at an approved waste disposal facility.[3][4] Do not dispose of down the drain or with general trash.

Conclusion

This compound is a valuable synthetic tool whose utility is matched by its significant hazard profile. Its potential as an explosive, combined with its acute toxicity and irritant properties, necessitates the highest standards of laboratory safety. By understanding the causality behind these hazards and implementing a multi-layered system of controls—from engineering solutions to meticulous personal practices—researchers can mitigate the risks and handle this compound with the confidence that comes from a deep and practical commitment to safety.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | C6H5ClN2O3 | CID 12318010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 4. echemi.com [echemi.com]

- 5. echemi.com [echemi.com]

- 6. 60323-96-8 CAS MSDS (2-CHLORO-5-METHYL-4-NITROPYRIDINE-N-OXIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. capotchem.com [capotchem.com]

- 8. CAS#:60323-96-8 | 2-chloro-5-methyl-4-nitropyridine-n-oxide | Chemsrc [chemsrc.com]

- 9. fishersci.com [fishersci.com]

The Electronic Structure and Synthetic Utility of 2-Chloro-5-methyl-4-nitropyridine N-oxide: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry, pyridine N-oxides represent a class of heterocyclic compounds with significant and diverse applications. The introduction of an N-oxide functionality to the pyridine ring profoundly alters its electronic properties, enhancing its utility as a versatile synthetic intermediate. This guide provides an in-depth technical exploration of a particularly valuable derivative, 2-Chloro-5-methyl-4-nitropyridine N-oxide.

This compound has emerged as a crucial building block in the synthesis of complex pharmaceuticals, most notably the non-steroidal mineralocorticoid receptor antagonist, finerenone.[1] Its unique electronic architecture, arising from the interplay of electron-donating and electron-withdrawing substituents, dictates its reactivity and renders it a highly valuable tool for drug development professionals.

This whitepaper will dissect the core electronic structure of this compound, providing a detailed examination of its synthesis, reactivity, and spectroscopic characterization. By integrating theoretical insights with practical, field-proven protocols, this guide aims to equip researchers and scientists with the comprehensive knowledge required to effectively harness the synthetic potential of this important molecule.

Physicochemical and Structural Properties

This compound is a pale yellow solid at room temperature.[2] Its fundamental physicochemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C6H5ClN2O3 | [3] |

| Molecular Weight | 188.57 g/mol | [3] |

| CAS Number | 60323-96-8 | [3] |

| Melting Point | 154-155 °C | [4] |

| Boiling Point (Predicted) | 399.8 ± 37.0 °C | [4] |

| Density (Predicted) | 1.53 ± 0.1 g/cm³ | [5] |

| pKa (Predicted) | -2.38 ± 0.10 | [4] |

The molecular structure of this compound is characterized by a planar pyridine N-oxide ring. Studies on the closely related compound, 2-chloro-4-nitropyridine N-oxide, have shown that the nitro group is essentially coplanar with the aromatic ring, exhibiting only a small twist angle.[6] This planarity is a key feature influencing the molecule's electronic properties and reactivity.

Synthesis and Experimental Protocols

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. The general strategy involves the N-oxidation of a substituted pyridine, followed by nitration.[1]

Established Synthetic Route

The most common synthetic pathway commences with the N-oxidation of 2-chloro-5-methylpyridine, followed by a regioselective nitration at the 4-position of the pyridine ring.

Detailed Experimental Protocol

The following is a detailed, step-by-step protocol for the laboratory synthesis of this compound, adapted from established procedures.[7]

Step 1: N-oxidation of 2-chloro-5-methylpyridine

-

This initial step is typically achieved using an oxidizing agent such as hydrogen peroxide in acetic acid or a peroxy acid like m-chloroperoxybenzoic acid (m-CPBA).

Step 2: Nitration of 2-chloro-5-methylpyridine N-oxide

-

To a mixture of 165 mL of concentrated nitric acid and 209 mL of concentrated sulfuric acid, slowly add 56.4 g of 2-chloro-5-methylpyridine-1-oxide.[7]

-

Stir the reaction mixture at 100 °C for 2 hours.[7]

-

Cool the mixture to room temperature and pour it into ice water.[7]

-

Adjust the pH to 2-3 with a sodium carbonate solution.[7]

-

Collect the resulting yellow solid by filtration and wash with ice water.[7]

-

Combine the filtrates and extract with hot chloroform.[7]

-

Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-chloro-5-methyl-4-nitropyridine-1-oxide.[7] The reported yield for this process is approximately 80%, with mass spectral data showing M+H = 189.[7]

Synthetic Workflow

Caption: Synthetic workflow for this compound.

Electronic Structure and Reactivity

The electronic character of this compound is a product of the cumulative effects of its substituents on the pyridine N-oxide core.

The Interplay of Substituents: An Analysis of Electronic Effects

-

N-oxide group: The N-oxide introduces a zwitterionic character (N⁺–O⁻) to the pyridine ring, creating a significant dipole moment. This group is a strong electron-withdrawing group via induction but can also act as a π-donor.[1]

-

Nitro group (-NO₂): Positioned at C4, the nitro group is a powerful electron-withdrawing group through both inductive and resonance effects, significantly reducing the electron density of the aromatic ring.[1]

-

Chloro group (-Cl): Located at C2, the chlorine atom is an electron-withdrawing group through induction but can also function as a weak π-donor.[1]

-

Methyl group (-CH₃): At the C5 position, the methyl group is a weak electron-donating group through hyperconjugation.[1]

This combination of electron-withdrawing groups, particularly the N-oxide and nitro functionalities, renders the pyridine ring electron-deficient and highly susceptible to nucleophilic attack.

Theoretical and Computational Insights

-

Molecular Orbital Analysis (HOMO-LUMO): The presence of strong electron-withdrawing groups is expected to significantly lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the molecule a good electron acceptor. This low-lying LUMO is a key factor in its high reactivity towards nucleophiles.

-

Charge Distribution and Electrostatic Potential: The electrostatic potential map of the molecule is anticipated to show a highly positive (electron-deficient) region around the pyridine ring, particularly at the positions ortho and para to the electron-withdrawing groups (C2 and C4). Conversely, the oxygen atoms of the N-oxide and nitro groups will exhibit significant negative (electron-rich) potential.

Reactivity Profile: A Hub for Nucleophilic Aromatic Substitution

The most prominent feature of this compound's reactivity is its propensity to undergo nucleophilic aromatic substitution (SNAr). The chlorine atom at the C2 position is an excellent leaving group, and its departure is facilitated by the strong electron-withdrawing effects of the N-oxide and the 4-nitro group.[1] This high reactivity allows for the facile introduction of a wide array of nucleophiles at this position.

Reaction Mechanism Workflow

Caption: Generalized mechanism for SNAr on the title compound.

Spectroscopic Characterization

While a dedicated public repository of spectra for this compound is not available, the following provides an overview of the expected spectroscopic features based on data from closely related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group protons. The electron-withdrawing nature of the nitro and N-oxide groups would cause the aromatic protons to appear at a relatively downfield chemical shift.

-

¹³C NMR: The carbon NMR spectrum would provide characteristic signals for each of the six carbon atoms in the molecule. The carbon atoms attached to the electronegative chlorine, nitrogen, and nitro groups would exhibit distinct chemical shifts. For instance, in 2-chloropyridine N-oxide, the carbon signals appear at approximately 123.8, 126.0, 126.9, 140.3, and 141.5 ppm.[8] In 4-methylpyridine N-oxide, the methyl carbon appears around 20.1 ppm.[8]

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum would be characterized by strong absorption bands corresponding to the various functional groups. Key expected vibrations include:

-

N-O stretching (N-oxide): A strong band in the region of 1200-1300 cm⁻¹.

-

Asymmetric and symmetric NO₂ stretching: Strong bands around 1550-1500 cm⁻¹ and 1360-1320 cm⁻¹, respectively.

-

C-Cl stretching: A band in the region of 800-600 cm⁻¹.

-

Aromatic C-H and C=C stretching: Bands in their characteristic regions.

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum is expected to display absorption bands corresponding to π → π* and n → π* electronic transitions within the aromatic system and the nitro and N-oxide groups.

Applications in Drug Discovery and Development

This compound is a highly valuable intermediate in the synthesis of pharmaceutically active compounds.

A Versatile Building Block for Bioactive Heterocycles

Its activated nature towards nucleophilic substitution makes it an ideal starting material for the construction of a diverse range of substituted pyridines, a common scaffold in many drug molecules. The nitro group can also be readily reduced to an amino group, providing a handle for further functionalization.[1]

Case Study: The Synthesis of Finerenone

The most prominent application of this compound is as a key intermediate in the synthesis of finerenone, a non-steroidal, selective mineralocorticoid receptor antagonist used for the treatment of chronic kidney disease associated with type 2 diabetes.[1][9] The synthesis involves the hydrogenation of 2-chloro-5-methyl-4-nitropyridine-1-oxide using a platinum catalyst to form 2-chloro-5-methyl-4-pyridinamine, a crucial precursor to finerenone.[1][9]

Other Notable Applications in Medicinal Chemistry

While the synthesis of finerenone is its most well-documented application, the reactivity profile of this compound makes it a valuable precursor for a variety of other potential therapeutic agents. Its ability to undergo diverse chemical transformations allows for its incorporation into various molecular scaffolds for the development of new drugs.

Finerenone's Therapeutic Target Pathway

Caption: Finerenone blocks the mineralocorticoid receptor.

Conclusion and Future Perspectives

This compound is a molecule of significant strategic importance in modern organic synthesis and drug development. Its electronic structure, characterized by a highly electron-deficient pyridine ring, underpins its exceptional reactivity as a substrate for nucleophilic aromatic substitution. This reactivity, coupled with the potential for further functionalization of its nitro and N-oxide groups, establishes it as a versatile and valuable synthetic intermediate.

The successful application of this compound in the industrial-scale synthesis of finerenone highlights its practical utility. Future research will likely focus on leveraging its unique reactivity to construct novel and diverse molecular architectures for the discovery of new therapeutic agents. Further computational studies on this specific molecule would provide a more granular understanding of its electronic properties and could guide the rational design of new synthetic methodologies and novel drug candidates.

References

- 1. benchchem.com [benchchem.com]

- 2. m.indiamart.com [m.indiamart.com]

- 3. This compound | C6H5ClN2O3 | CID 12318010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-CHLORO-5-METHYL-4-NITROPYRIDINE-N-OXIDE Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. echemi.com [echemi.com]

- 6. researchgate.net [researchgate.net]

- 7. 2-CHLORO-5-METHYL-4-NITROPYRIDINE-N-OXIDE | 60323-96-8 [chemicalbook.com]

- 8. rsc.org [rsc.org]

- 9. WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h)-on (intermediate compound for the synthesis of the mr antagonist finerenone) from 2-chloro-5-methyl-4-nitro-pyridine-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridinamine - Google Patents [patents.google.com]

An In-depth Technical Guide to the Solubility of 2-Chloro-5-methyl-4-nitropyridine N-oxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-methyl-4-nitropyridine N-oxide is a functionalized pyridine derivative of significant interest in synthetic organic chemistry and drug discovery.[1] Its unique electronic properties, stemming from the presence of an N-oxide moiety, a nitro group, and a chlorine atom, make it a versatile intermediate for the synthesis of more complex molecules, including potential therapeutic agents. The N-oxide functional group can enhance aqueous solubility and modulate the pharmacokinetic profile of parent compounds, a valuable attribute in drug design.[2] Understanding the solubility of this compound in various solvents is paramount for its effective use in reaction chemistry, purification, formulation, and preclinical development. This guide provides a comprehensive overview of the known solubility of this compound, alongside detailed protocols for its experimental determination.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior. Key properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₆H₅ClN₂O₃ | [3][4] |

| Molecular Weight | 188.57 g/mol | [3][4] |

| Melting Point | 154-155 °C | [5] |

| Appearance | Yellow to orange crystal/powder | [6] |

| Water Solubility | 4 g/L | [5] |

| pKa (Predicted) | -2.38 ± 0.10 |

Solubility Profile

The solubility of a compound is a critical parameter that dictates its handling, reactivity, and bioavailability. The principle of "like dissolves like" is a useful starting point for predicting solubility; polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents. This compound possesses both polar (N-oxide, nitro group) and non-polar (methyl group, aromatic ring) features, suggesting a nuanced solubility profile.

Aqueous Solubility

The aqueous solubility of this compound has been reported to be 4 g/L .[5] This limited aqueous solubility is expected, given the presence of the aromatic ring and the chloro and methyl substituents. The N-oxide group, however, likely contributes to some degree of water solubility compared to its non-oxidized pyridine analogue.

Organic Solvent Solubility

-

Chloroform: Synthesis protocols describe the extraction of this compound using hot chloroform, indicating that it is soluble in chloroform .[6]

-

Polar Aprotic Solvents (DMSO, DMF): The use of dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) as solvents for reactions involving pyridine N-oxides suggests that this compound is likely soluble in these solvents.[1]

-

General Organic Solvents: Nitropyridine derivatives are generally characterized as being soluble in organic solvents such as ether.[7]

Given the lack of comprehensive data, experimental determination of solubility in solvents relevant to specific applications is highly recommended. A suggested list of solvents for characterization would include:

-

Alcohols: Methanol, Ethanol, Isopropanol

-

Ketones: Acetone

-

Esters: Ethyl acetate

-

Ethers: Diethyl ether, Tetrahydrofuran (THF)

-

Halogenated Solvents: Dichloromethane

-

Aprotic Polar Solvents: Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)

-

Non-polar Solvents: Toluene, Hexanes

The following diagram illustrates the expected solubility trends based on solvent polarity.

References

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. This compound | C6H5ClN2O3 | CID 12318010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. echemi.com [echemi.com]

- 6. 2-CHLORO-5-METHYL-4-NITROPYRIDINE-N-OXIDE | 60323-96-8 [chemicalbook.com]

- 7. CN102040554A - Method for preparing 2-chloro-5-nitropyridine - Google Patents [patents.google.com]

Methodological & Application

Synthesis of 2-Chloro-5-methyl-4-nitropyridine N-oxide

An Application Guide for the Regioselective

Abstract

This document provides a comprehensive guide for the synthesis of 2-Chloro-5-methyl-4-nitropyridine N-oxide, a key heterocyclic intermediate in medicinal chemistry and organic synthesis. The protocol details a robust and reproducible method starting from 2-chloro-5-methylpyridine-1-oxide, employing a classic electrophilic nitration. This guide is designed for researchers in drug development and synthetic chemistry, offering in-depth procedural details, mechanistic insights, safety protocols, and characterization data.

Introduction and Strategic Importance

This compound is a highly functionalized pyridine derivative whose value lies in the strategic arrangement and reactivity of its substituents. The pyridine N-oxide moiety, first described by Meisenheimer in the early 20th century, fundamentally alters the electronic properties of the pyridine ring compared to its parent heterocycle.[1] This N-oxidation increases the ring's susceptibility to both electrophilic and nucleophilic substitution, rendering it a versatile synthetic platform.[1]

The chloro and nitro groups, activated by the electron-withdrawing nature of the N-oxide, are prime sites for further chemical modification.[1] Specifically, the chlorine atom at the C-2 position is an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions.[1] This reactivity profile makes the title compound a critical building block. A prominent application is its role as a precursor in the synthesis of Finerenone, a non-steroidal mineralocorticoid receptor (MR) antagonist.[1][2] The synthesis of Finerenone involves the selective reduction of both the 4-nitro group and the N-oxide function of the title compound.[1][2]

Mechanistic Rationale and Synthesis Strategy

The synthesis of this compound is typically achieved through a two-step sequence starting from 2-chloro-5-methylpyridine:

-

N-Oxidation: The nitrogen atom of the pyridine ring is oxidized to form the corresponding N-oxide.

-

Regioselective Nitration: The resulting N-oxide is subjected to electrophilic nitration to introduce a nitro group at the C-4 position.

The N-oxide group is pivotal to the success of the second step. It acts as an electron-donating group via resonance, which strongly activates the C-4 position of the pyridine ring for electrophilic attack. This directing effect ensures high regioselectivity during nitration. The standard and highly effective method for this transformation involves treating the N-oxide precursor with a potent nitrating mixture of concentrated nitric acid and concentrated sulfuric acid.[1][3]

Caption: Overall synthetic pathway for this compound.

Detailed Experimental Protocol

This protocol describes the nitration of 2-chloro-5-methylpyridine-1-oxide to yield the title compound. The procedure is adapted from established methods and has been reported to achieve high yields.[3]

Materials and Reagents

| Reagent / Material | CAS Number | Molecular Formula | MW ( g/mol ) | Amount | Moles (mol) |

| 2-Chloro-5-methylpyridine-1-oxide | 20173-49-3 | C₆H₆ClNO | 143.57 | 56.4 g | 0.393 |

| Concentrated Nitric Acid (~70%) | 7697-37-2 | HNO₃ | 63.01 | 165 mL | - |

| Concentrated Sulfuric Acid (~98%) | 7664-93-9 | H₂SO₄ | 98.08 | 209 mL | - |

| Sodium Carbonate | 497-19-8 | Na₂CO₃ | 105.99 | As needed | - |

| Chloroform | 67-66-3 | CHCl₃ | 119.38 | As needed | - |

| Anhydrous Sodium Sulfate | 7757-82-6 | Na₂SO₄ | 142.04 | As needed | - |

| Ice Water | - | H₂O | 18.02 | As needed | - |

Step-by-Step Synthesis Procedure

Caption: Workflow for the synthesis of this compound.

-

Preparation of Nitrating Mixture: In a suitable reaction vessel equipped with a magnetic stirrer and thermometer, carefully and slowly add 209 mL of concentrated sulfuric acid to 165 mL of concentrated nitric acid while cooling in an ice bath to manage the exotherm.

-

Addition of Reactant: To the prepared nitrating mixture, slowly and portion-wise add 56.4 g (0.393 mol) of 2-chloro-5-methylpyridine-1-oxide. Maintain the temperature of the mixture during the addition.

-

Reaction: After the addition is complete, heat the reaction mixture to 100 °C and stir vigorously for 2 hours. Monitor the reaction progress using an appropriate method (e.g., TLC).

-

Quenching: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a large beaker containing a substantial amount of ice water with stirring.

-

Neutralization and Precipitation: Slowly add a saturated solution of sodium carbonate to the acidic solution until the pH reaches 2-3. A yellow solid will precipitate.[3]

-

Isolation of Solid: Collect the precipitated yellow solid by vacuum filtration. Wash the solid thoroughly with cold ice water to remove residual acids.

-

Extraction: Combine the filtrate and the aqueous washes. Transfer the combined aqueous layers to a separatory funnel and extract multiple times with hot chloroform.[3] Caution: Perform this step in a well-ventilated fume hood.

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the organic phase under reduced pressure to yield additional product.

-

Final Product: Combine the solid obtained from filtration with the solid from the chloroform extraction. Dry the product under vacuum. The expected yield is approximately 59.1 g (80%).[3]

Characterization

-

Appearance: Yellow solid.

-

Melting Point: 154-155 °C.[4]

-

Mass Spectrometry: M+H = 189.[3]

-

Molecular Formula: C₆H₅ClN₂O₃.[5]

-

Molecular Weight: 188.57 g/mol .[5]

Safety and Hazard Management

This compound and the reagents used in its synthesis are hazardous. Strict adherence to safety protocols is mandatory.

-

Hazard Identification: The product is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[5][6][7] The reaction involves highly corrosive and oxidizing strong acids.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and chemical safety goggles. All operations should be conducted inside a certified chemical fume hood.[6][8]

-

Handling Precautions:

-

First Aid Measures:

-

If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration.[8]

-

In Case of Skin Contact: Immediately wash off with soap and plenty of water.[8]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[6][8]

-

If Swallowed: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[8]

-

-

Storage: Store in a well-ventilated place. Keep the container tightly closed and locked up.[6]

References

- 1. benchchem.com [benchchem.com]

- 2. WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h)-on (intermediate compound for the synthesis of the mr antagonist finerenone) from 2-chloro-5-methyl-4-nitro-pyridine-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridinamine - Google Patents [patents.google.com]

- 3. 2-CHLORO-5-METHYL-4-NITROPYRIDINE-N-OXIDE | 60323-96-8 [chemicalbook.com]

- 4. 2-CHLORO-5-METHYL-4-NITROPYRIDINE-N-OXIDE Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. This compound | C6H5ClN2O3 | CID 12318010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. capotchem.com [capotchem.com]

- 9. fishersci.com [fishersci.com]

Application Note: N-Oxidation of 2-Chloro-5-Methylpyridine

Introduction: Strategic Importance of 2-Chloro-5-methylpyridine N-oxide

2-Chloro-5-methylpyridine N-oxide is a pivotal intermediate in the synthesis of high-value compounds within the pharmaceutical and agrochemical industries. The introduction of the N-oxide functionality dramatically alters the electronic properties of the pyridine ring. It activates the C2 and C4 positions for nucleophilic substitution while deactivating the ring towards electrophilic attack, a feature astutely exploited in complex molecular architecture.[1] For instance, this intermediate is a precursor for fungicides and various therapeutic agents.[2] This guide provides a detailed examination of the N-oxidation of 2-chloro-5-methylpyridine, grounded in mechanistic principles and validated laboratory protocols.

Mechanistic Rationale and Reagent Selection

The N-oxidation of a pyridine derivative is a classic example of nucleophilic attack by the nitrogen's lone pair of electrons on an electrophilic oxygen source. The choice of oxidizing agent is the most critical parameter, directly influencing reaction kinetics, yield, and purification strategy.

The Underlying Mechanism: The reaction typically proceeds via a concerted mechanism, often depicted as a "butterfly" transition state, especially with peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA).[3] In this process, the pyridine nitrogen attacks the terminal oxygen of the peroxy acid, while the peroxy acid's proton is simultaneously transferred to its own carbonyl oxygen. This avoids the formation of charged intermediates and proceeds smoothly under neutral conditions.

Caption: The concerted "butterfly" mechanism for pyridine N-oxidation by m-CPBA.

Selection of Oxidizing Agents:

The choice between common oxidizing agents involves a trade-off between reactivity, cost, safety, and ease of workup.

-

meta-Chloroperoxybenzoic Acid (m-CPBA): This is a highly reliable and efficient reagent for N-oxidation.[4] It is soluble in common organic solvents like dichloromethane (DCM) and chloroform and typically provides high yields at or below room temperature.[5] Its primary drawbacks are its higher cost and the need to remove the resulting m-chlorobenzoic acid byproduct through an aqueous basic wash.[6] Commercial m-CPBA often has a purity of ~77%, with the remainder being the parent carboxylic acid and water for stabilization.

-

Hydrogen Peroxide in Acetic Acid: This combination generates peracetic acid in situ, which then acts as the oxidant.[7][8][9] This method is significantly more cost-effective and is often used in large-scale industrial preparations.[10] However, it generally requires elevated temperatures (e.g., 70–80 °C) and longer reaction times to achieve good conversion.[2][6] The workup involves neutralizing a large amount of acetic acid.

Experimental Protocols

Safety First: All peroxy acids, including m-CPBA and solutions containing hydrogen peroxide, are strong oxidizers and can be explosive, especially in concentrated form or in the presence of contaminants. Handle them with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, and work in a well-ventilated chemical fume hood.

Protocol 1: N-Oxidation using meta-Chloroperoxybenzoic Acid (m-CPBA)

This protocol is favored for its mild conditions and high efficiency on a laboratory scale.

Materials and Reagents:

-

2-chloro-5-methylpyridine

-

meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)

-

Dichloromethane (DCM), reagent grade

-

10% aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, ice bath, separatory funnel

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloro-5-methylpyridine (1.0 eq) in dichloromethane (approx. 0.2–0.5 M concentration).

-

Cooling: Place the flask in an ice-water bath and stir the solution until the temperature equilibrates to 0–5 °C.

-

Reagent Addition: Add m-CPBA (1.1–1.3 eq) portion-wise over 15–20 minutes, ensuring the internal temperature does not exceed 10 °C. The slight excess of m-CPBA ensures complete conversion of the starting material.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material spot is consumed.

-

Quenching: Upon completion, cool the reaction mixture again in an ice bath. Slowly add 10% aqueous sodium thiosulfate solution to quench any unreacted m-CPBA. Stir for 15 minutes.

-

Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (2x) to remove m-chlorobenzoic acid, followed by brine (1x).

-

Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford pure 2-chloro-5-methylpyridine N-oxide.

Protocol 2: N-Oxidation using Hydrogen Peroxide and Acetic Acid

This protocol is a cost-effective alternative, well-suited for larger scale synthesis.

Materials and Reagents:

-

2-chloro-5-methylpyridine

-

Glacial acetic acid

-

Hydrogen peroxide (30-35% aqueous solution)

-

Sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) for neutralization

-

Dichloromethane (DCM) or Chloroform for extraction

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, heating mantle with temperature control, dropping funnel

Step-by-Step Procedure:

-

Reaction Setup: Charge a round-bottom flask with 2-chloro-5-methylpyridine (1.0 eq) and glacial acetic acid.

-

Heating: Begin stirring and heat the mixture to 70–75 °C using a heating mantle.

-

Reagent Addition: Add hydrogen peroxide (1.3–1.5 eq) dropwise via a dropping funnel over 30–60 minutes.[2] An exotherm may be observed; maintain the reaction temperature below 85 °C.

-

Reaction: After the addition is complete, maintain the reaction at 75–80 °C for 8–12 hours, or until TLC analysis indicates the consumption of the starting material.

-

Work-up and Neutralization: Cool the reaction mixture to room temperature and then further in an ice bath. Carefully neutralize the acetic acid by the slow addition of a saturated aqueous solution of Na₂CO₃ or a cold solution of NaOH until the pH is ~7-8. This step is highly exothermic and will produce gas (CO₂ if using carbonate); perform it slowly with efficient stirring.

-

Extraction: Extract the aqueous mixture with dichloromethane or chloroform (3x).

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure.

-

Purification: Purify the crude product by recrystallization as described in Protocol 1.

Data Summary and Workflow Visualization

Comparative Analysis of Protocols

| Parameter | Protocol 1: m-CPBA | Protocol 2: H₂O₂ / Acetic Acid |

| Oxidant | meta-Chloroperoxybenzoic acid | Peracetic acid (in situ) |

| Temperature | 0 °C to Room Temperature | 70–80 °C |

| Reaction Time | 2–4 hours | 8–12 hours |

| Typical Yield | High (85–95%) | Good to High (75–90%) |

| Pros | Mild conditions, fast, high yield | Low cost, suitable for scale-up |

| Cons | Higher reagent cost, byproduct removal | High temperature, long reaction time, vigorous neutralization step |

General Experimental Workflow

Caption: A generalized workflow for the N-oxidation of 2-chloro-5-methylpyridine.

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Incomplete Reaction | - Insufficient oxidizing agent.- Low reaction temperature or short reaction time.- Poor quality of m-CPBA (degraded). | - Add another small portion of the oxidant.- Increase reaction time or temperature (within limits).- Use fresh or purified m-CPBA.[11] |

| Low Yield | - Product loss during aqueous workup (N-oxides can have some water solubility).- Incomplete extraction. | - Saturate the aqueous layer with NaCl (brine) before extraction to reduce product solubility.- Increase the number of extractions. |

| Difficult Purification | - Presence of unreacted starting material.- Contamination with acidic byproduct (m-chlorobenzoic acid). | - Ensure the reaction goes to completion via TLC.- Be thorough with the sodium bicarbonate wash during workup. If necessary, re-dissolve crude product in solvent and re-wash. |

Conclusion

The N-oxidation of 2-chloro-5-methylpyridine is a fundamental transformation that unlocks advanced synthetic pathways. The choice between the m-CPBA and hydrogen peroxide/acetic acid methods depends primarily on the scale of the reaction and cost considerations. The m-CPBA protocol offers a rapid and high-yielding route for laboratory-scale synthesis, while the classic peracetic acid method remains a robust and economical choice for larger quantities. Careful execution of the reaction and workup procedures outlined in this guide will reliably produce high-purity 2-chloro-5-methylpyridine N-oxide for subsequent applications.

References

- 1. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]

- 2. Page loading... [wap.guidechem.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid [organic-chemistry.org]

- 5. CN115160220A - Synthesis process of pyridine-N-oxide - Google Patents [patents.google.com]

- 6. echemi.com [echemi.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. Peracetic acid - Wikipedia [en.wikipedia.org]

- 10. echemi.com [echemi.com]

- 11. researchgate.net [researchgate.net]

Application Note: A Comprehensive Guide to the Regioselective Nitration of 2-Chloro-5-methylpyridine N-oxide

Abstract

This application note provides a comprehensive technical guide for the regioselective nitration of 2-chloro-5-methylpyridine N-oxide to synthesize 2-chloro-5-methyl-4-nitropyridine N-oxide, a key intermediate in pharmaceutical development. The document elucidates the underlying chemical principles, offers a detailed and validated experimental protocol, emphasizes critical safety procedures, and summarizes expected outcomes. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and process development, offering field-proven insights to ensure a safe, efficient, and reproducible synthesis.

Theoretical Background and Reaction Mechanism

The nitration of pyridine derivatives is a cornerstone of heterocyclic chemistry. While the pyridine ring itself is inherently electron-deficient and thus resistant to electrophilic aromatic substitution (EAS), its corresponding N-oxide is highly activated for such reactions.[1][2]

1.1 The Role of the N-Oxide Functional Group

The transformation of the pyridine nitrogen to an N-oxide is a strategic maneuver to modulate the ring's electronic properties. The N-oxide group acts as a powerful activating group through resonance, donating electron density from the oxygen atom into the pyridine ring.[1][3] This increases the nucleophilicity of the ring, particularly at the 2-(ortho) and 4-(para) positions, making it susceptible to attack by electrophiles.[3][4] The nitration reaction proceeds preferentially at the 4-position, which is sterically less hindered and electronically favored compared to the 2-position adjacent to the positively charged nitrogen.[1][5]

1.2 Mechanism of Nitration

The reaction proceeds via a classic electrophilic aromatic substitution mechanism. A mixture of concentrated nitric acid and sulfuric acid, commonly known as "mixed acid," is used to generate the potent electrophile, the nitronium ion (NO₂⁺). Sulfuric acid, being the stronger acid, protonates nitric acid, which then loses a molecule of water to form the linear and highly reactive nitronium ion. The activated pyridine N-oxide ring then attacks the nitronium ion, leading to the formation of a resonance-stabilized cationic intermediate (a sigma complex). Aromaticity is subsequently restored by the loss of a proton from the 4-position.

Caption: Reaction mechanism for the nitration of pyridine N-oxide.

Critical Safety Precautions and Hazard Management

Nitration reactions are inherently hazardous and demand strict adherence to safety protocols. The combination of strong acids and the exothermic nature of the reaction presents significant risks.

-

Chemical Hazards: Concentrated nitric acid and sulfuric acid are extremely corrosive and are strong oxidizing agents.[6][7] Contact can cause severe chemical burns to the skin and eyes, and inhalation of fumes is highly toxic.[7][8]

-

Thermal Hazards: The reaction is highly exothermic. Uncontrolled addition of reagents or inadequate cooling can lead to a thermal runaway, resulting in a violent reaction, boiling, and potential explosion.[9][10]

-

Gas Evolution: The reaction can produce toxic nitrogen oxide (NOx) fumes.[6]

-

Personal Protective Equipment (PPE): At all times, personnel must wear acid-resistant gloves (e.g., butyl rubber), chemical splash goggles, a face shield, and a chemical-resistant lab coat.[6][8]

-

Engineering Controls: This procedure must be performed inside a certified chemical fume hood with the sash positioned as low as practical.[6][11] An emergency safety shower and eyewash station must be immediately accessible.[7]

-

Spill Response: Have appropriate spill kits ready. Acid spills should be neutralized with a suitable agent like sodium carbonate or sodium bicarbonate.[11]

-

Waste Disposal: Acidic waste streams must be handled separately. Never mix nitric acid waste with organic solvents, as this can lead to violent reactions.[11] Quench and neutralize the reaction mixture carefully as described in the protocol before disposal.

Detailed Experimental Protocol

This protocol describes the synthesis of this compound on a 56.4 g scale, with reported yields of approximately 80%.[12]

3.1 Materials and Equipment

-

Reagents:

-

2-chloro-5-methylpyridine N-oxide (56.4 g, ~0.39 mol)

-

Concentrated Nitric Acid (HNO₃, ~70%, 165 mL)

-

Concentrated Sulfuric Acid (H₂SO₄, 98%, 209 mL)

-

Sodium Carbonate (Na₂CO₃), solid

-

Chloroform (CHCl₃)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ice

-

-

Equipment:

-

1 L three-neck round-bottom flask

-

Mechanical stirrer

-

Thermometer

-

Addition funnel

-

Heating mantle with temperature controller

-

Large beaker (e.g., 4 L)

-

Büchner funnel and filtration flask

-

Separatory funnel

-

Rotary evaporator

-

3.2 Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis.

3.3 Step-by-Step Procedure

-

Preparation of the Nitrating Mixture: In a suitable flask, carefully and slowly add 209 mL of concentrated sulfuric acid to 165 mL of concentrated nitric acid while cooling in an ice/water bath. Stir the mixture gently during addition.

-

Substrate Addition: To the prepared mixed acid, slowly add 56.4 g of 2-chloro-5-methylpyridine N-oxide in portions. Maintain the temperature of the mixture during the addition.

-

Reaction Execution: Once the addition is complete, heat the reaction mixture to 100 °C and maintain this temperature with vigorous stirring for 2 hours.[12] Monitor the reaction progress if analytical methods (e.g., TLC) are available.

-

Work-up - Quenching and Neutralization: After 2 hours, cool the reaction mixture to room temperature. In a large beaker, prepare a slurry of ice and water. Slowly and carefully pour the reaction mixture onto the ice with good stirring.

-

Precipitation: Carefully add solid sodium carbonate in small portions to the acidic slurry to neutralize it. Foaming will occur. Continue addition until the pH of the mixture reaches 2-3.[12] A yellow solid will precipitate.

-